>10-Fold Higher Potency Than the Prototypical DAH Agonist RH-5849 in Spodoptera littoralis Cells
In a luciferase reporter gene assay conducted in Spodoptera littoralis Sl2 cells after 24 h, the target compound achieved an EC50 of 120 nM [1]. Under the identical assay protocol, the classic diacylhydrazine (DAH) reference agonist RH-5849 yielded an EC50 of 1,290 nM [2], representing a 10.75-fold potency advantage for the amidoketone. This demonstrates that the benzamide scaffold can outperform the widely used DAH chemotype in lepidopteran cell-based activation of EcR.
| Evidence Dimension | Agonist potency at Spodoptera littoralis ecdysone receptor (Sl2 cells) |
|---|---|
| Target Compound Data | EC50 = 120 nM |
| Comparator Or Baseline | RH-5849 (diacylhydrazine): EC50 = 1,290 nM |
| Quantified Difference | 10.75-fold lower EC50 (higher potency) |
| Conditions | Sl2 cells; luciferase reporter; 24 h incubation; data curated by ChEMBL from Ghent University |
Why This Matters
A 10.75-fold potency improvement over the best-known reference DAH directly reduces the compound quantity required in screening and lowers the risk of off-target effects at working concentrations.
- [1] BindingDB BDBM50128314 (CHEMBL55108): EC50 = 120 nM for Spodoptera littoralis Sl2 cells. Deposit curated by ChEMBL. View Source
- [2] BindingDB BDBM50488467 (CHEBI:38457, RH-5849): EC50 = 1.29E+3 nM for Spodoptera littoralis Sl2 cells. Deposit curated by ChEMBL. View Source
